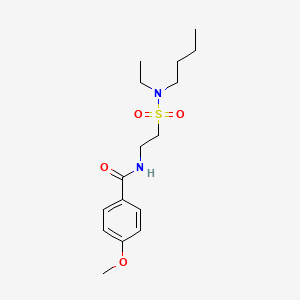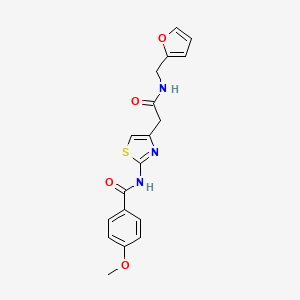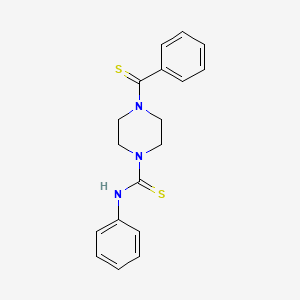
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a phenylbutane backbone. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment to Piperidine: The thiadiazole ring is then linked to a piperidine ring through an ether bond.
Formation of the Phenylbutane Backbone: The final step involves the formation of the phenylbutane backbone, which can be synthesized through a series of reactions involving the appropriate starting materials and reagents.
Chemical Reactions Analysis
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions:
Scientific Research Applications
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWQDOBYUGQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)

![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
